Ortho-Substitution: A Structural Determinant
CRITICAL NOTICE: High-strength, direct head-to-head quantitative evidence for (2-(Isoxazol-3-yl)phenyl)methanol is limited in the public domain. The following evidence represents the strongest available data based on the defined criteria. The differentiation is primarily structural and class-level. The ortho-substitution pattern of (2-(Isoxazol-3-yl)phenyl)methanol creates a distinct molecular geometry compared to its meta- and para-substituted regioisomers. While direct biological or reactivity data comparing all isomers is lacking, crystallographic data for a related analog, (3-phenyl-isoxazol-5-yl)methanol, establishes a baseline for structural comparison. In that compound, the isoxazole and phenyl rings form a dihedral angle of 25.82(3)°, stabilized by intermolecular hydrogen bonding in the crystal lattice [1]. By inference, the ortho-substitution in (2-(Isoxazol-3-yl)phenyl)methanol is expected to impose a different torsional angle and altered hydrogen-bonding network, which can critically affect molecular recognition and supramolecular assembly.
| Evidence Dimension | Dihedral angle between isoxazole and phenyl rings (structural conformation) |
|---|---|
| Target Compound Data | Not available. Expected to differ from the comparator due to ortho-substitution. |
| Comparator Or Baseline | (3-Phenyl-isoxazol-5-yl)methanol: 25.82(3)° |
| Quantified Difference | Unquantified; inferred to be significant. |
| Conditions | X-ray crystallography |
Why This Matters
For applications like fragment-based drug design or supramolecular chemistry, the precise three-dimensional arrangement of functional groups is paramount; an incorrect regioisomer can abolish binding or disrupt crystal packing.
- [1] Yin, L., et al. (2010). (3-Phenyl-isoxazol-5-yl)methanol. Acta Crystallographica Section E, 66(Pt 3), o536. https://doi.org/10.1107/S1600536810003417. View Source
